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Compound of Interest

Compound Name: N-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and available data for N-Methyl-3,4-dimethylbenzylamine. Due to the limited availability of

published experimental data for this specific compound, this guide also includes comparative

information on the closely related and well-characterized compound, N,N-

Dimethylbenzylamine, to provide context and potential inferred properties. All quantitative data

is summarized in structured tables, and where available, detailed experimental protocols are

provided. This document aims to be a valuable resource for researchers and professionals in

drug development and chemical synthesis by consolidating current knowledge and identifying

areas where further research is needed.

Chemical Identity and Physical Properties
N-Methyl-3,4-dimethylbenzylamine, also known by its IUPAC name 1-(3,4-dimethylphenyl)-

N-methylmethanamine, is a substituted aromatic amine.[1] Its chemical structure consists of a

benzyl group with two methyl substituents at the 3 and 4 positions of the benzene ring, and a

methyl group attached to the nitrogen atom of the aminomethyl moiety.

Table 1: Chemical Identifiers for N-Methyl-3,4-dimethylbenzylamine
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Identifier Value Reference

IUPAC Name
1-(3,4-dimethylphenyl)-N-

methylmethanamine
[1]

CAS Number 165741-71-9 [1][2]

Molecular Formula C₁₀H₁₅N [1]

Molecular Weight 149.23 g/mol [1][2]

Canonical SMILES CC1=C(C=C(C=C1)CNC)C [1]

InChI Key
XWOIGIUHCAXXDJ-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties of N-Methyl-3,4-dimethylbenzylamine

Property Value Reference

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

Note: Experimental data for the physical properties of N-Methyl-3,4-dimethylbenzylamine are

not readily available in the reviewed literature. For comparative purposes, the physical

properties of the related compound N,N-Dimethylbenzylamine are provided in the appendix.

Spectroscopic Data
Comprehensive experimental spectroscopic data for N-Methyl-3,4-dimethylbenzylamine,

including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in

the public domain. The following sections outline the expected spectral characteristics based

on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the benzylic methylene protons, the N-methyl protons, and the two methyl groups

on the aromatic ring. The aromatic protons would likely appear as a set of multiplets or

distinct singlets in the aromatic region (δ 6.5-7.5 ppm). The benzylic protons (CH₂) would

likely be a singlet or a doublet depending on coupling with the N-H proton. The N-methyl

protons (CH₃) would appear as a singlet or a doublet, and the two aromatic methyl groups

would each present as a singlet.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the aromatic

carbons, the benzylic carbon, the N-methyl carbon, and the two aromatic methyl carbons.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of N-Methyl-3,4-dimethylbenzylamine is expected to exhibit characteristic

absorption bands for:

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

C-N stretch: In the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. Key

fragmentation patterns would likely involve the loss of a methyl group (M-15) and cleavage of

the benzylic C-N bond, leading to fragments corresponding to the dimethylbenzyl cation and

the methylaminomethyl radical.

Synthesis Protocols
Specific, detailed experimental protocols for the synthesis of N-Methyl-3,4-
dimethylbenzylamine are not explicitly available in the reviewed literature. However, a

plausible synthetic route can be inferred from general methods for the synthesis of N-
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methylbenzylamines. A common method is the reductive amination of the corresponding

aldehyde, 3,4-dimethylbenzaldehyde, with methylamine.

Logical Workflow for a Potential Synthesis:

Starting Materials:
3,4-Dimethylbenzaldehyde

Methylamine
Reductive Amination Reaction Workup

(e.g., Extraction, Washing)

Purification
(e.g., Distillation or
Chromatography)

N-Methyl-3,4-dimethylbenzylamine Characterization
(NMR, IR, MS)

Click to download full resolution via product page

Caption: A potential synthetic workflow for N-Methyl-3,4-dimethylbenzylamine.

General Experimental Protocol (Hypothetical):

Imine Formation: 3,4-Dimethylbenzaldehyde is dissolved in a suitable solvent (e.g., methanol

or dichloromethane). An equimolar amount of methylamine (as a solution in a solvent like

ethanol or THF) is added, and the mixture is stirred at room temperature to form the

corresponding imine. The reaction can be monitored by TLC or GC-MS.

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium

triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture. The reaction is

typically stirred at room temperature or slightly elevated temperatures until the imine is fully

reduced to the secondary amine.

Workup: The reaction is quenched by the addition of water or a mild acid. The product is

then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic

layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the

solvent is removed under reduced pressure.

Purification: The crude product can be purified by vacuum distillation or column

chromatography on silica gel to yield pure N-Methyl-3,4-dimethylbenzylamine.

Biological Activity, Pharmacology, and Toxicology
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There is no specific information available in the public domain regarding the biological activity,

pharmacological effects, or toxicological profile of N-Methyl-3,4-dimethylbenzylamine.

For context, substituted benzylamines are a broad class of compounds with diverse

pharmacological activities. Depending on the substitution pattern, they can interact with various

biological targets, including monoamine transporters and receptors, which can lead to effects

on the central nervous system. Some benzylamine derivatives have been investigated for their

potential as antidepressants, stimulants, or anorectics.

Given the lack of data, any research or development involving N-Methyl-3,4-
dimethylbenzylamine would necessitate a thorough in vitro and in vivo evaluation of its

pharmacological and toxicological properties.

Logical Flow for Biological Evaluation:

N-Methyl-3,4-
dimethylbenzylamine

In Vitro Assays
(e.g., Receptor Binding,

Enzyme Inhibition)

Cell-Based Assays
(e.g., Cytotoxicity,
Functional Assays)

In Vivo Studies
(e.g., Animal Models for

Efficacy and Toxicity)

ADMET Studies
(Absorption, Distribution,

Metabolism, Excretion, Toxicology)

Click to download full resolution via product page

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion
N-Methyl-3,4-dimethylbenzylamine is a chemical compound for which basic identifying

information is available. However, a significant gap exists in the scientific literature concerning

its experimental physical properties, spectroscopic characterization, detailed synthetic

protocols, and biological profile. This guide has provided the available data and outlined

potential experimental approaches based on related compounds. It is imperative for

researchers working with this compound to conduct thorough characterization and safety
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assessments. The information presented here serves as a foundational resource and a call for

further investigation into the properties and potential applications of this molecule.

Appendix: Comparative Data for N,N-
Dimethylbenzylamine
Table 3: Physical Properties of N,N-Dimethylbenzylamine

Property Value Reference

Melting Point -75 °C

Boiling Point 180-182 °C [3]

Density 0.89-0.90 g/cm³ at 20 °C [3]

Solubility
Slightly soluble in water;

soluble in ethanol and ether
[3]

Spectroscopic Data for N,N-Dimethylbenzylamine:

¹H NMR: Signals for the aromatic protons, the benzylic methylene protons, and the two N-

methyl groups are well-documented in various databases.

¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic and aliphatic

carbons.

IR Spectroscopy: Characteristic peaks for aromatic C-H, aliphatic C-H, and C-N stretching

are observed.

Mass Spectrometry: The mass spectrum shows a prominent molecular ion peak and

characteristic fragmentation patterns.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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